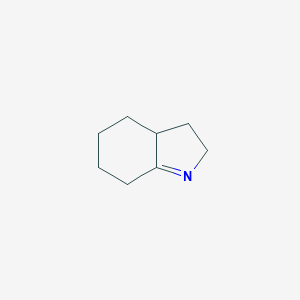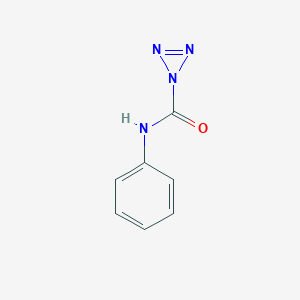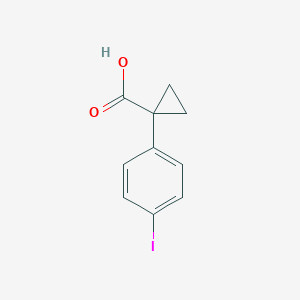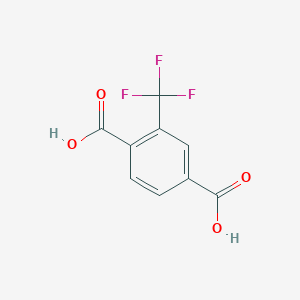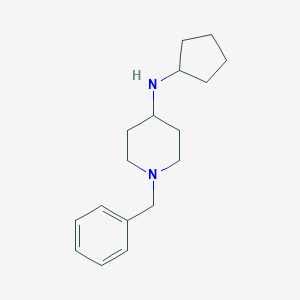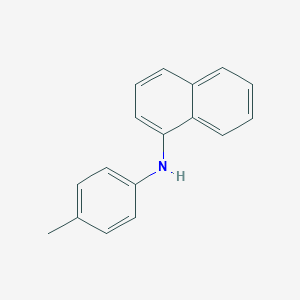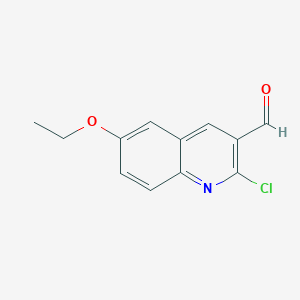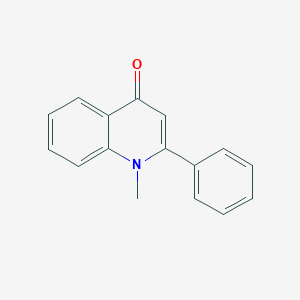
1-Methyl-2-phenyl-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-4(1H)-quinolinone, also known as PQ1, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. PQ1 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.
Aplicaciones Científicas De Investigación
Anticancer Research
1-Methyl-2-phenyl-4(1H)-quinolinone and its derivatives have shown significant promise in anticancer research. Studies have demonstrated their efficacy in inhibiting various cancer cell lines. For example, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to exhibit notable cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Buchtík et al., 2011). Additionally, various 3-hydroxy-2-phenyl-4(1H)-quinolinones have been synthesized and evaluated for their anticancer properties, revealing strong inhibitory effects on multiple cancer cell lines (Soural et al., 2009).
Synthesis of Novel Derivatives
Researchers have focused on synthesizing novel 1-methyl-2-phenyl-4(1H)-quinolinone derivatives for various applications. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives has been achieved, expanding the potential applications of these compounds in different fields (Abass, 2000).
Lubricating Grease Antioxidants
Some derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been explored for their potential as antioxidants in lubricating greases. The synthesized compounds have demonstrated significant antioxidant efficiency, contributing to the stability and performance of lubricating greases (Hussein et al., 2016).
Molecular Structure and Ligand Applications
The molecular structures of various 1-methyl-2-phenyl-4(1H)-quinolinone derivatives have been analyzed for applications in pharmacy, medicine, physics, and engineering. Their ability to adapt molecular structures with different ligands makes them valuable for diverse applications (Michelini et al., 2019).
Cardiovascular Activities
Certain derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been synthesized to study their biological activities, particularly in cardiovascular applications. These studies have indicated that some of these derivatives exhibit positive inotropic effects, suggesting potential use in cardiovascular therapies (Xiao, 2003).
Propiedades
Número CAS |
17182-60-4 |
|---|---|
Nombre del producto |
1-Methyl-2-phenyl-4(1H)-quinolinone |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
AFKNCQDBTBDPOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
Otros números CAS |
17182-60-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




